1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene
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Overview
Description
1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, featuring a bromine atom and a fluoropropenyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-fluoroprop-1-en-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The double bond in the fluoropropenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-fluoro-3-(3-fluoroprop-1-en-2-yl)benzene.
Addition Products: Compounds like 1-bromo-3-(3,3-dihalopropyl)benzene.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene involves its interaction with various molecular targets. The bromine and fluoropropenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the fluorine atom.
(E)-3,3,3-trifluoroprop-1-en-1-yl)benzene: Contains a trifluoromethyl group instead of a single fluorine atom.
1-Bromo-3-(3-chloroprop-1-en-2-yl)benzene: Similar structure with a chlorine atom instead of fluorine
Uniqueness: 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
1-bromo-3-(3-fluoroprop-1-en-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQJBNGYWSWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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